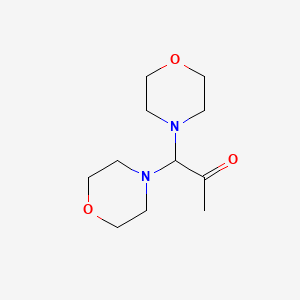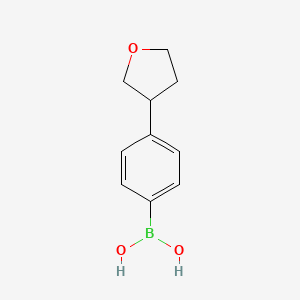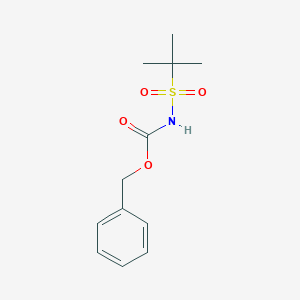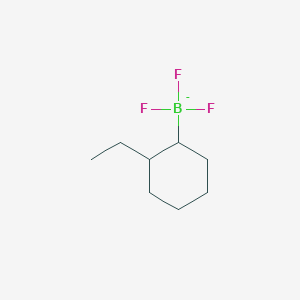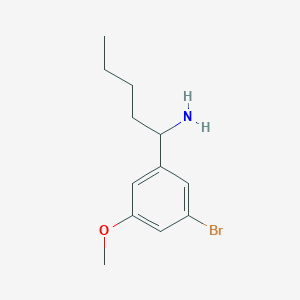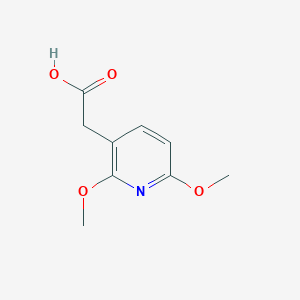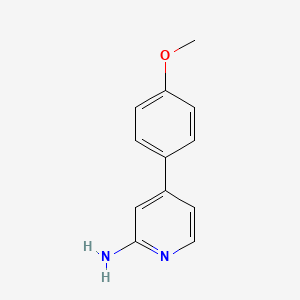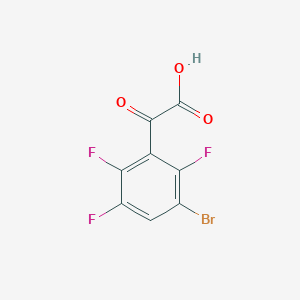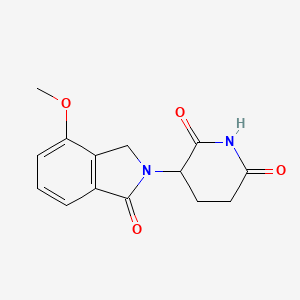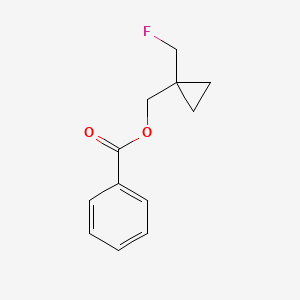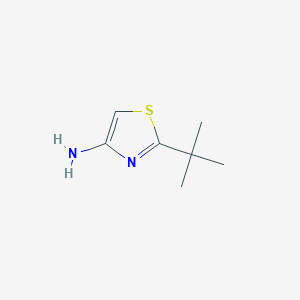![molecular formula C13H15NO2 B12969597 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is a heterocyclic compound that belongs to the class of chromenopyridines. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine can be achieved through a multi-step process involving the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines. This reaction is typically carried out under catalyst-free conditions in an environmentally friendly medium, such as a mixture of ethanol and water (3:1 v/v) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes optimizing reaction conditions to minimize waste and using less-toxic reagents.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene or pyridine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chromene or pyridine rings.
Aplicaciones Científicas De Investigación
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antibacterial and anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Another heterocyclic compound with a similar structure but different ring fusion.
4′,5,7-Trihydroxy-3′-methoxyflavone: A flavonoid with methoxy and hydroxyl groups, showing different biological activities.
Uniqueness
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is unique due to its specific ring structure and the presence of both chromene and pyridine moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
7-methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-2-4-10-9-5-3-7-14-11(9)8-16-13(10)12/h2,4-6,11,14H,3,7-8H2,1H3 |
Clave InChI |
UMAYYRUJBGIGGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OCC3C2=CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


